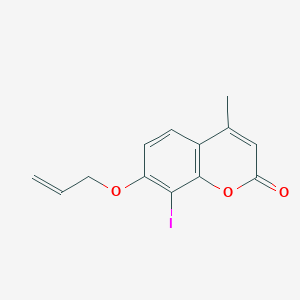
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Allyloxy)-8-iodo-4-methyl-2H-chromen-2-one, also known as AA-I, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to reduce oxidative stress and inflammation, leading to the preservation of neuronal function and survival. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to reduce inflammation and tissue damage, leading to the alleviation of symptoms associated with inflammatory diseases.
Advantages and Limitations for Lab Experiments
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity, as well as its relatively low toxicity. However, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the investigation of its potential for clinical use. In cancer research, future studies could focus on the combination of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one with other anticancer agents to enhance its efficacy and reduce side effects. In neuroprotection, future studies could focus on the optimization of dosing and administration regimens to maximize its therapeutic potential. In anti-inflammatory therapy, future studies could focus on the development of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one derivatives with improved solubility and bioavailability.
Synthesis Methods
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one can be synthesized through a multi-step chemical process, starting with the reaction of 4-methylcoumarin with allyl bromide to form 7-allyloxy-4-methylcoumarin. The resulting compound is then reacted with iodine and a base to produce 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one.
Scientific Research Applications
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to protect against oxidative stress and reduce brain damage in animal models of stroke and traumatic brain injury. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
8-iodo-4-methyl-7-prop-2-enoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO3/c1-3-6-16-10-5-4-9-8(2)7-11(15)17-13(9)12(10)14/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBCEVMYJNAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
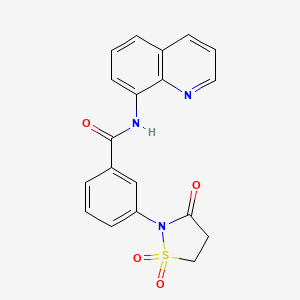
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
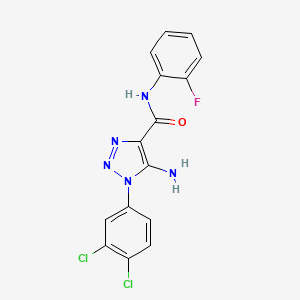
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
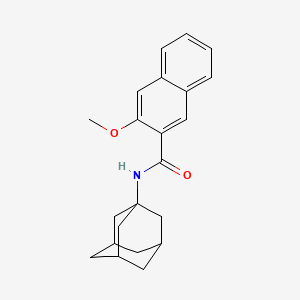
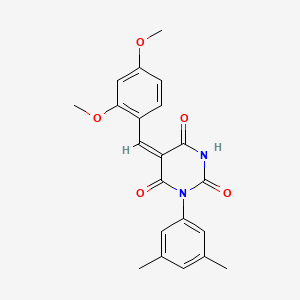
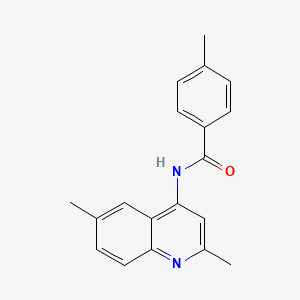
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)